4-(Methoxycarbonyl)bicyclo[2.1.0]pentane-1-carboxylic acid
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Overview
Description
4-(Methoxycarbonyl)bicyclo[210]pentane-1-carboxylic acid is a chemical compound with the molecular formula C₈H₁₀O₄ It is a derivative of bicyclo[210]pentane, a structure known for its unique ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)bicyclo[2.1.0]pentane-1-carboxylic acid typically involves the reaction of bicyclo[2.1.0]pentane derivatives with methoxycarbonylating agents. One common method includes the use of diazomethane as a methoxycarbonylating agent under controlled conditions to introduce the methoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)bicyclo[2.1.0]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(Methoxycarbonyl)bicyclo[2.1.0]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)bicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, 1-methyl ester
- 4-Methoxycarbonylcubanecarboxylic acid
Uniqueness
4-(Methoxycarbonyl)bicyclo[2.1.0]pentane-1-carboxylic acid is unique due to its bicyclo[2.1.0]pentane core, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
Molecular Formula |
C8H10O4 |
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Molecular Weight |
170.16 g/mol |
IUPAC Name |
4-methoxycarbonylbicyclo[2.1.0]pentane-1-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-12-6(11)8-3-2-7(8,4-8)5(9)10/h2-4H2,1H3,(H,9,10) |
InChI Key |
ZRUIUIVTEFLETK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC1(C2)C(=O)O |
Origin of Product |
United States |
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